6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a thiazole ring, a cyclohexene ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclohexene ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is known for its biological activity, making it a potential candidate for drug development.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure may be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. Additionally, the carboxylic acid group can form ionic bonds with positively charged residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Shares the cyclohexene ring and carboxylic acid group but lacks the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit various biological activities.
Uniqueness
The uniqueness of 6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H18N2O3S/c1-11-6-8-12(9-7-11)15-10-24-18(19-15)20-16(21)13-4-2-3-5-14(13)17(22)23/h2-3,6-10,13-14H,4-5H2,1H3,(H,22,23)(H,19,20,21) |
InChI Key |
XSFUUEIBDYMQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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